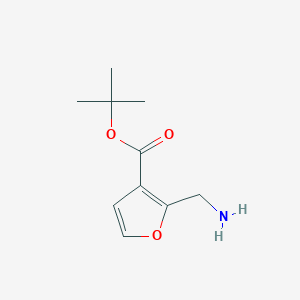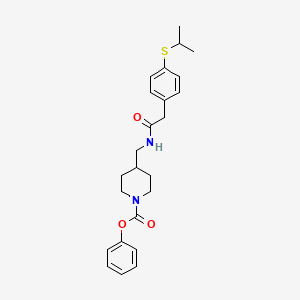
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea is an organic compound that features a unique structure combining a pyrrole ring, a thiophene ring, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea typically involves the following steps:
-
Formation of the Pyrrole Intermediate:
- Starting with 1-methylpyrrole, the intermediate 3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol is synthesized through a Grignard reaction involving 1-methylpyrrole and 3-bromopropanol.
- Reaction conditions: Anhydrous ether as the solvent, magnesium turnings, and a catalytic amount of iodine under reflux conditions.
-
Formation of the Thiophene Intermediate:
- Thiophene-2-carboxylic acid is converted to thiophene-2-yl isocyanate using phosgene or a phosgene substitute like triphosgene.
- Reaction conditions: Inert atmosphere (nitrogen or argon), dry solvents (e.g., dichloromethane), and low temperatures (0-5°C).
-
Coupling Reaction:
- The final step involves the coupling of 3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol with thiophene-2-yl isocyanate to form the desired urea derivative.
- Reaction conditions: Mild heating (40-60°C), anhydrous conditions, and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
- Continuous flow reactors for the Grignard reaction to improve safety and scalability.
- Use of automated systems for precise control of reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C).
Major Products:
Oxidation: 1-(3-oxo-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea.
Reduction: 1-(3-amino-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)amine.
Substitution: 5-nitrothiophene derivative.
Applications De Recherche Scientifique
1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties due to the presence of both pyrrole and thiophene rings.
Mécanisme D'action
The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The hydroxyl and urea groups can form hydrogen bonds, enhancing its binding affinity to biological macromolecules.
Comparaison Avec Des Composés Similaires
1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the pyrrole ring, which may affect its reactivity and binding properties.
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness: 1-(3-Hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea is unique due to the combination of a pyrrole ring, a thiophene ring, and a urea moiety
Propriétés
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-16-8-2-4-10(16)11(17)6-7-14-13(18)15-12-5-3-9-19-12/h2-5,8-9,11,17H,6-7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMROFMNZYZQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)

![2-[(1-methyl-4-nitro-1H-pyrrol-2-yl)formamido]acetic acid](/img/structure/B2482533.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2482539.png)
![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)
![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)
